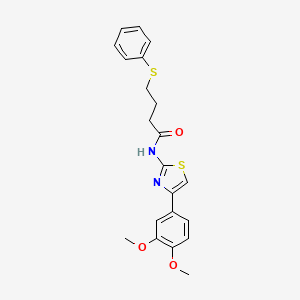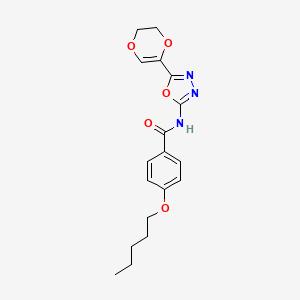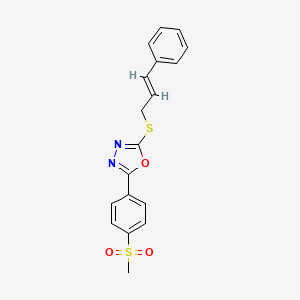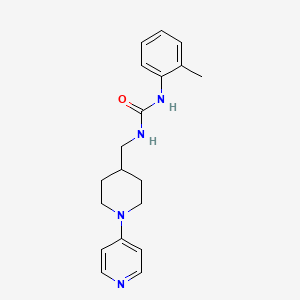
1-Fluoro-3-isothiocyanato-5-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-3-isothiocyanato-5-methoxybenzene is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related fluoroaromatic compounds and their properties, which can be useful in understanding the chemical behavior of fluoro-substituted benzene derivatives. The first paper discusses the synthesis of a fluorinated triazinium compound and its use in electrophilic aromatic substitution reactions, which could be relevant to the synthesis or reactions of 1-fluoro-3-isothiocyanato-5-methoxybenzene . The second paper examines the crystal structure of 1,2,3,5-tetrafluorobenzene and the role of weak intermolecular interactions, such as C–H⋅⋅⋅F–C hydrogen bonding, which may also be pertinent to the molecular structure analysis of 1-fluoro-3-isothiocyanato-5-methoxybenzene .
Synthesis Analysis
The synthesis of fluoroaromatic compounds can involve various strategies, including electrophilic aromatic substitution. The first paper provides an example of a reagent, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, that can be used for the quantitative fluorination of aromatic substrates . Although the synthesis of 1-fluoro-3-isothiocyanato-5-methoxybenzene is not explicitly described, similar methodologies could potentially be applied, using appropriate reagents and conditions to introduce the isothiocyanato and methoxy groups onto the benzene ring.
Molecular Structure Analysis
The molecular structure of fluoroaromatic compounds can be significantly influenced by the presence of fluorine atoms. The second paper discusses the crystal structure of 1,2,3,5-tetrafluorobenzene, which features a layered monoclinic structure stabilized by C–H⋅⋅⋅F–C hydrogen bonding . This information suggests that in 1-fluoro-3-isothiocyanato-5-methoxybenzene, similar weak intermolecular interactions could play a role in its crystal packing and overall molecular conformation.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 1-fluoro-3-isothiocyanato-5-methoxybenzene, the first paper's discussion of electrophilic aromatic substitution could be relevant . The presence of the electron-withdrawing fluoro group could activate the benzene ring towards further electrophilic substitution, while the electron-donating methoxy group could direct incoming electrophiles to specific positions on the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-fluoro-3-isothiocyanato-5-methoxybenzene can be inferred from the general characteristics of fluoroaromatic compounds. The second paper highlights the role of weak intermolecular interactions in the crystal packing of non-polar compounds . These interactions, along with the specific substituents on the benzene ring, would influence the melting point, boiling point, solubility, and other physical properties of the compound. The presence of the isothiocyanato group could also impart unique chemical reactivity, such as in the formation of thioureas through reaction with amines.
科学的研究の応用
Synthesis and Characterization
Synthesis and Structural Analysis
The synthesis of related fluorinated compounds, such as 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, has been reported. This compound has demonstrated utility in the quantitative fluorination of aromatic substrates like benzene and methoxybenzene (Banks et al., 2003).
Crystal Structure and Molecular Properties
Studies on compounds like 2-Fluoro-N-(4-methoxyphenyl)benzamide, which share a structural similarity to 1-Fluoro-3-isothiocyanato-5-methoxybenzene, reveal insights into their crystal structure and molecular interactions. Such studies can be crucial for understanding the physical and chemical properties of these compounds (Saeed et al., 2009).
Reactivity and Applications in Synthesis
Electrophilic Aromatic Substitution
The ability of fluorinated compounds to participate in electrophilic aromatic substitution reactions is significant. The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use in fluorination reactions is a prime example of this application (Banks et al., 2003).
Nucleophilic Aromatic Substitution (SNAr)
Studies on the SNAr reaction, particularly in compounds like 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene, demonstrate the potential for nucleophilic aromatic substitution in fluorinated aromatic compounds. This has implications for the reactivity and potential applications of 1-Fluoro-3-isothiocyanato-5-methoxybenzene in similar reactions (Cervera et al., 1996).
Biological and Medicinal Research
- Potential in Biological Activities: Compounds with structural similarities to 1-Fluoro-3-isothiocyanato-5-methoxybenzene, like 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, have been synthesized and characterized for their potential biological activities. This includes the exploration of their role in enzyme inhibition, which could be relevant in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).
特性
IUPAC Name |
1-fluoro-3-isothiocyanato-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-3-6(9)2-7(4-8)10-5-12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYRJOHUMZCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=S)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-isothiocyanato-5-methoxybenzene | |
CAS RN |
1360899-87-1 |
Source


|
| Record name | 1-fluoro-3-isothiocyanato-5-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)


![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)
methanone](/img/structure/B2503964.png)
![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)